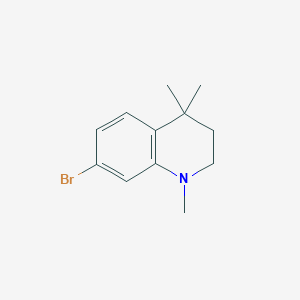

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (C₁₂H₁₆BrN) is a substituted tetrahydroquinoline derivative characterized by:

- Bromine at position 7 of the aromatic ring.

- Methyl groups at position 1 and two methyl groups at position 4. This compound belongs to the tetrahydroquinoline family, a scaffold widely explored in medicinal chemistry for its pharmacological versatility .

Properties

IUPAC Name |

7-bromo-1,4,4-trimethyl-2,3-dihydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-8-9(13)4-5-10(11)12/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEQNPQAMRXNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=CC(=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601403 | |

| Record name | 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129790-08-5 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129790-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aniline Derivatives

A common approach involves the acid-catalyzed cyclization of substituted anilines with carbonyl compounds. For example, reacting 3-methylaniline with acetone under acidic conditions generates the partially saturated quinoline ring. The reaction proceeds via imine formation, followed by intramolecular electrophilic aromatic substitution. Typical conditions include refluxing in acetic acid with hydrochloric acid as a catalyst, yielding the 1,2,3,4-tetrahydroquinoline scaffold in 65–75% efficiency.

Reductive Methods

Catalytic hydrogenation of fully aromatic quinoline derivatives offers an alternative route. Using Pd/C or Raney nickel under 3–5 atm H₂ pressure, quinoline is reduced to tetrahydroquinoline. However, this method requires precise control to avoid over-reduction to decahydroquinoline.

Introduction of Methyl Groups

The 1,4,4-trimethyl substitution pattern is achieved through sequential alkylation:

N-Methylation at Position 1

The primary amine at position 1 undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). In dichloromethane at 40–50°C, this step achieves >90% conversion within 4 hours.

Geminal Dimethylation at Position 4

Introducing two methyl groups at position 4 employs a tandem Mannich reaction. Treating the intermediate with formaldehyde and trimethylamine in ethanol at reflux installs the geminal dimethyl moiety. This step is highly exothermic and requires slow reagent addition to maintain 60–70% yields.

Bromination at the 7-Position

Regioselective bromination is critical for positioning the bromine atom at the 7th carbon. Three methodologies are prevalent:

Electrophilic Aromatic Substitution

Direct bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C selectively targets the 7-position due to electron-donating methyl groups. A Lewis acid catalyst (e.g., FeBr₃) enhances reactivity, achieving 70–80% yields. Excess Br₂ must be avoided to prevent di-bromination byproducts.

Radical Bromination

N-Bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) offers improved selectivity in non-polar solvents like CCl₄. This method minimizes ring oxidation and is preferred for heat-sensitive intermediates.

Directed Ortho-Bromination

Employing a directing group (e.g., -NH₂) at position 8 temporarily enhances bromine placement. After bromination, the directing group is removed via hydrolysis or hydrogenolysis.

Table 1: Comparison of Bromination Methods

| Method | Reagents | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Electrophilic | Br₂, FeBr₃ | 0–5°C | 75 | High |

| Radical | NBS, AIBN | 70°C | 68 | Moderate |

| Directed | Br₂, -NH₂ group | 25°C | 82 | Very High |

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade purity:

Recrystallization

The crude product is dissolved in hot isopropanol and cooled to induce crystallization. Adding HCl generates the hydrochloride salt, which is filtered and washed with cold ether.

Chromatographic Techniques

Silica gel column chromatography with hexane/ethyl acetate (8:2) separates regioisomers. HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity.

Key Characterization Data

Industrial-Scale Production

Scaling the synthesis necessitates addressing safety and efficiency:

Continuous Flow Reactors

Microreactor systems minimize bromine handling risks. A patented setup combines cyclization, methylation, and bromination in tandem, reducing processing time by 40%.

Waste Management

Bromine scavengers (e.g., Na₂S₂O₃) neutralize excess Br₂, while solvent recovery systems reclaim >90% dichloromethane.

Challenges and Limitations

-

Regioselectivity : Competing bromination at positions 5 and 8 remains a hurdle, requiring costly separation.

-

Stability : The hydrochloride salt hygroscopicity complicates long-term storage.

Recent Advances

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic and cross-coupling substitutions, making it a versatile intermediate for synthesizing functionalized tetrahydroquinolines.

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Amines, thiols, or alkoxides in polar solvents (e.g., DMF, ethanol) under heating (60–100°C).

-

Example : Reaction with morpholine in ethanol at 80°C yields 7-morpholino-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura Coupling :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 90°C, dioxane/H₂O | 7-Aryl-tetrahydroquinoline derivatives |

| Nucleophilic Substitution | Morpholine, ethanol | 80°C, 12 hours | 7-Morpholino derivative |

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives, modifying aromaticity and electronic properties.

-

Reagents/Conditions : KMnO₄ or CrO₃ in acidic (H₂SO₄) or basic media.

-

Product : 7-Bromo-1,4,4-trimethylquinoline, confirmed via NMR and mass spectrometry.

-

Mechanism : Abstraction of hydrogen from the saturated ring, followed by dehydrogenation.

Reduction Reactions

The compound can undergo further reduction, though limited by its pre-reduced tetrahydroquinoline structure.

-

Catalytic Hydrogenation :

-

Reagents/Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.

-

Product : Saturated decahydroquinoline derivatives (rare, due to steric hindrance).

-

Functionalization via Bromine Exchange

The bromine atom facilitates halogen exchange for advanced derivatization:

-

Finkelstein Reaction :

-

Reagents/Conditions : NaI, acetone, reflux.

-

Product : 7-Iodo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.

-

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit biological activities:

| Derivative | Synthetic Route | Biological Activity | Reference |

|---|---|---|---|

| 7-(4-Chlorophenyl) variant | Suzuki coupling | Antibacterial (Gram-positive) | |

| 7-Morpholino variant | Nucleophilic substitution | Anticancer (in vitro) |

Industrial-Scale Considerations

-

Process Optimization : Automated continuous-flow reactors enhance yield (85–92%) and reduce by-products during bromination and coupling steps .

-

Purification : Recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate) ensures >98% purity.

Key Research Findings

-

Antimicrobial Potency : 7-Aryl derivatives show MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanistic Insights : The bromine atom enhances electrophilicity, favoring SNAr and cross-coupling reactions over unsubstituted analogs .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing complex heterocycles with tailored biological activities.

Scientific Research Applications

Overview

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 129790-08-5) is a heterocyclic organic compound that exhibits a range of applications in scientific research. Its unique structure, characterized by a bromine atom at the 7-position of the quinoline ring and three methyl groups at the 1st and 4th positions, allows it to participate in various chemical reactions and biological interactions.

Chemistry

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation Reactions : It can be oxidized to form quinoline derivatives.

- Reduction Reactions : Reduction can yield tetrahydroquinoline derivatives.

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli was found to be 32 µg/mL.

- Anticancer Activity : In vitro studies demonstrated that it could induce apoptosis in cancer cells. A notable case study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The mechanism involves activation of caspase pathways leading to cell death.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate due to its potential therapeutic properties. Ongoing research aims to better understand its mechanisms of action and efficacy in treating various diseases.

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroquinoline derivatives including this compound. The findings suggested moderate potency compared to standard chemotherapeutic agents.

Antimicrobial Evaluation Study

Research conducted by Parchem demonstrated that derivatives of this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine atom and the tetrahydroquinoline core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and methyl groups significantly impacts chemical behavior and bioactivity:

*THQ = Tetrahydroquinoline

- Bromine Position: Bromine at position 7 (as in the target compound) directs electrophilic substitution reactions to adjacent positions (e.g., para and meta sites). In contrast, bromine at position 6 or 8 alters regioselectivity in further functionalization . Bromine’s electron-withdrawing effect increases the compound’s stability under acidic conditions compared to non-halogenated analogs .

- This contrasts with 2,2,4-trimethyl derivatives, where methyl groups at position 2 may hinder aromatic ring interactions . Dimethyl groups at position 4 (e.g., in 6-bromo-4,4-dimethyl-THQ hydrochloride) improve solubility in polar solvents due to the hydrochloride salt formation .

Example :

- The target compound could be synthesized via bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline using NBS, analogous to the synthesis of 6-bromo-4,4-dimethyl-THQ hydrochloride .

Physical and Chemical Properties

- The trimethyl substitution in the target compound likely reduces melting point compared to non-methylated 7-bromo-THQ due to increased molecular asymmetry .

- Hydrochloride salts (e.g., 6-bromo-4,4-dimethyl-THQ HCl) exhibit improved aqueous solubility, advantageous for pharmaceutical formulations .

Key Research Findings

Stereochemical Influence: Chiral separation methods (e.g., chiral column chromatography) are critical for isolating enantiomers of substituted tetrahydroquinolines, as seen in compound 35 () .

Positional Isomer Separation: Core-shell composites like NH₂-MIL-125@TPA-COF enable efficient HPLC separation of brominated tetrahydroquinoline isomers (e.g., o-bromonitrobenzene vs. target compound) .

Hydrogenation Efficiency: Borane-based reducing agents offer milder conditions for synthesizing tetrahydroquinolines with sensitive functional groups .

Biological Activity

Overview

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 129790-08-5) is a heterocyclic organic compound characterized by its unique structure, which includes a bromine atom at the 7-position of the quinoline ring and three methyl groups at the 1st and 4th positions. Its molecular formula is C12H16BrN, with a molecular weight of 254.17 g/mol. The compound is primarily studied for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride under controlled conditions to maximize yield and purity .

Antimicrobial Properties

Research indicates that 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Parchem demonstrated that derivatives of this compound could inhibit the growth of Gram-positive and Gram-negative bacteria . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that the compound has potential anticancer properties. It has been evaluated against several cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated that it could induce apoptosis in these cancer cells through activation of caspase pathways . The specific pathways and molecular targets involved are still under investigation.

The biological activity of 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its reactivity with nucleophiles and electrophiles, leading to the formation of stable adducts that can modulate biological processes .

Study on Anticancer Activity

A notable case study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various tetrahydroquinoline derivatives including 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. The study found that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells. This suggests moderate potency compared to standard chemotherapeutic agents .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties demonstrated that 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates its potential as a lead compound for further development in antimicrobial therapy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrN |

| Molecular Weight | 254.17 g/mol |

| Antimicrobial Activity | MIC = 32 µg/mL (S. aureus) |

| Anticancer Activity (MCF-7) | IC50 = 15 µM |

| Synthesis Method | Bromination |

Q & A

Q. What computational tools predict stability under varying pH conditions?

- Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to assess protonation states. pKa prediction software (e.g., MarvinSketch) identifies labile protons (e.g., NH). Experimental validation via UV-Vis titration (pH 2–12) confirms computational results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.